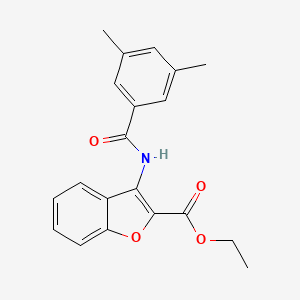

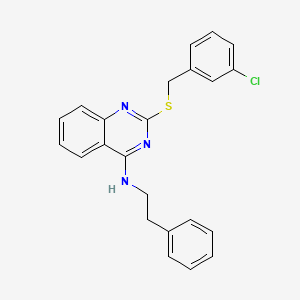

Ethyl 3-(3,5-dimethylbenzamido)benzofuran-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-(3,5-dimethylbenzamido)benzofuran-2-carboxylate is a derivative of benzofuran . Benzofurans are a class of organic compounds that are ubiquitous in nature and have shown a broad range of biological activity . They are often used as key intermediates for subsequent transformations into functionalized derivatives .

Synthesis Analysis

The synthesis of benzofuran-3-carboxylate esters, such as this compound, has been achieved through various methods. One method involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling . Another method involves the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in HBF4 medium, followed by treatment with concentrated H2SO4 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran-3-carboxylate esters include condensation, oxidative cross coupling, and Knoevenagel condensation . These reactions lead to the formation of furan, followed by annulation of a cyclohexane by oxo-Michael reaction and aromatization of the intermediate .科学的研究の応用

Chemical Synthesis and Crystal Structure

- The compound has been utilized in chemical synthesis, specifically in the alkaline hydrolysis of related esters, leading to the formation of carboxylic acids with distinct crystal structures. These structures exhibit intermolecular hydrogen bonding and interactions, contributing to the formation of centrosymmetric dimers and further stacking into specific molecular arrangements (Choi et al., 2008), (Choi et al., 2009).

Synthesis of Novel Compounds

- The compound is involved in the synthesis of a variety of novel structures, such as 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives. These syntheses often involve one-pot reactions and the use of ultrasound irradiation conditions, showcasing the compound's role in facilitating diverse chemical reactions (Gao et al., 2011).

Biological Activities

- Ethyl 3-(3,5-dimethylbenzamido)benzofuran-2-carboxylate derivatives have shown potential biological activities. For instance, certain derivatives have been tested for their in vitro anti-HIV-1 and HIV-2 activities, demonstrating the compound's relevance in the field of medicinal chemistry and drug discovery (Mubarak et al., 2007).

Pharmacological Research

- The compound has been involved in pharmacological research, particularly in the synthesis of conformationally restricted dopamine analogues. This highlights its potential application in the development of therapeutic agents targeting neurological disorders (Gentles et al., 1991).

将来の方向性

Benzofuran derivatives have attracted significant attention due to their wide range of biological activities and potential applications in many aspects . Future research may focus on further exploring the biological activities of these compounds, developing new synthesis methods, and designing new drugs based on these structures .

特性

IUPAC Name |

ethyl 3-[(3,5-dimethylbenzoyl)amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c1-4-24-20(23)18-17(15-7-5-6-8-16(15)25-18)21-19(22)14-10-12(2)9-13(3)11-14/h5-11H,4H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQDHNWRHGRNDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC(=CC(=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethoxyphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2828697.png)

![N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2828700.png)

![2-[(4-Chlorophenyl)formamido]ethyl 4-methylbenzene-1-sulfonate](/img/structure/B2828702.png)

![Methyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2828710.png)

![2-(benzylthio)-1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2828711.png)

![4-methoxy-N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2828712.png)

![5-(3,4-dimethoxyphenyl)-2-phenyl-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2828714.png)